3-[5-(Methoxycarbonyl)thiophen-3-YL]-2-methylbenzoic acid
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Overview
Description
3-[5-(Methoxycarbonyl)thiophen-3-YL]-2-methylbenzoic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. It is characterized by the presence of a thiophene ring substituted with a methoxycarbonyl group and a benzoic acid moiety with a methyl group. This compound is of interest in various fields including organic chemistry, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Methoxycarbonyl)thiophen-3-YL]-2-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general steps include:
Preparation of Boron Reagents: The synthesis begins with the preparation of boron reagents, which are essential for the Suzuki–Miyaura coupling.
Coupling Reaction: The boron reagent is then coupled with a halogenated thiophene derivative in the presence of a palladium catalyst to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Methoxycarbonyl)thiophen-3-YL]-2-methylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to other functional groups.
Substitution: The thiophene ring and benzoic acid moiety can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-[5-(Methoxycarbonyl)thiophen-3-YL]-2-methylbenzoic acid has diverse scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-[5-(Methoxycarbonyl)thiophen-3-YL]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group and thiophene ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid
- 3-[5-(Methoxycarbonyl)thiophen-3-YL]picolinic acid
Uniqueness
3-[5-(Methoxycarbonyl)thiophen-3-YL]-2-methylbenzoic acid is unique due to its specific substitution pattern and the presence of both a thiophene ring and a benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced reactivity, stability, or biological activity, depending on the context of its use.
Properties
IUPAC Name |
3-(5-methoxycarbonylthiophen-3-yl)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-8-10(4-3-5-11(8)13(15)16)9-6-12(19-7-9)14(17)18-2/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOISZDRYZBNALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CSC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690980 |
Source
|
Record name | 3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-91-9 |
Source
|
Record name | 3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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